molecular formula C7H14Cl2N4 B2414629 [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride CAS No. 2169998-45-0

[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride

Cat. No. B2414629
CAS RN: 2169998-45-0
M. Wt: 225.12
InChI Key: UBUJZZOGYVDHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine class of compounds, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis route for this compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds . The exact molecular structure of this specific compound is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Assembly of Pyrrole Derivatives : A study by Glotova et al. (2013) demonstrates the synthesis of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines, involving pyrrole derivatives similar to the compound , highlighting their potential for various chemical applications (Glotova et al., 2013).

  • Design and Synthesis of Pyrrolotriazepine Derivatives : Menges et al. (2013) explored the synthesis of pyrrolotriazepine derivatives, illustrating the diverse chemical applications of pyrrole compounds in creating complex molecular structures (Menges et al., 2013).

  • Synthesis of Substituted Pyrrolo Derivatives : Goto et al. (1991) synthesized various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the versatility of pyrrole-based compounds in chemical synthesis (Goto et al., 1991).

Biological Activities

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) explored the antimicrobial properties of 1,2,4-triazole derivatives, indicating the biological significance of compounds structurally related to the compound (Bektaş et al., 2007).

  • Tuberculostatic Activity of Triazole Derivatives : Bogdanowicz et al. (2012) investigated the tuberculostatic activity of triazole derivatives, showing the potential of such compounds in therapeutic applications (Bogdanowicz et al., 2012).

  • Synthesis and Biological Activity of Triazolo-pyrimidines : Chen and Shi (2008, 2009) synthesized and evaluated the biological activity of triazolo-pyrimidines, highlighting their potential in pharmacological research (Chen & Shi, 2008), (Chen & Shi, 2009).

properties

IUPAC Name

(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-2-6(3-8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUJZZOGYVDHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.